9-Methoxy-9-borabicyclo[3.3.1]nonane

Catalog No.
S708504
CAS No.
38050-71-4
M.F
C9H17BO
M. Wt
152.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methoxy-9-borabicyclo[3.3.1]nonane

CAS Number

38050-71-4

Product Name

9-Methoxy-9-borabicyclo[3.3.1]nonane

IUPAC Name

9-methoxy-9-borabicyclo[3.3.1]nonane

Molecular Formula

C9H17BO

Molecular Weight

152.04 g/mol

InChI

InChI=1S/C9H17BO/c1-11-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H3

InChI Key

UNGDGQYONLTNJZ-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)OC

Canonical SMILES

B1(C2CCCC1CCC2)OC

Synthesis:

9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is prepared by the reaction of 9-Borabicyclo[3.3.1]nonane (9-BBN) with methanol. PubChem, National Institutes of Health: ) This reaction results in the substitution of a hydrogen atom on the boron atom with a methoxy group (CH3O).

Applications:

-Methoxy-9-borabicyclo[3.3.1]nonane finds applications in various areas of scientific research, primarily due to its unique properties:

  • Regioselective hydroboration: Similar to its parent compound 9-BBN, 9-Methoxy-9-borabicyclo[3.3.1]nonane acts as a hydroboration reagent. However, the presence of the methoxy group introduces steric hindrance, influencing the regioselectivity of the reaction. This allows for the preferential formation of specific products in certain hydroboration reactions. Journal of the American Chemical Society, 1993, 115 (10), 4734-4741:
  • Asymmetric synthesis: 9-Methoxy-9-borabicyclo[3.3.1]nonane can be employed in the development of asymmetric synthesis methods. By incorporating chiral substituents onto the molecule, researchers can achieve the synthesis of enantiopure compounds with high selectivity. Journal of the American Chemical Society, 2001, 123 (35), 8770-8778:
  • Medicinal chemistry: Studies have explored the potential applications of 9-Methoxy-9-borabicyclo[3.3.1]nonane in medicinal chemistry. The compound has been investigated for its ability to inhibit certain enzymes and its potential role in the development of new therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 2007, 17 (15), 4222-4226:

9-Methoxy-9-borabicyclo[3.3.1]nonane, often abbreviated as 9-Methoxy-9-borabicyclo[3.3.1]nonane, is a boron-containing compound with the molecular formula C₉H₁₇BO. This compound is characterized by its bicyclic structure, which consists of a boron atom integrated into a bicyclo[3.3.1] framework. The presence of the methoxy group enhances its reactivity and solubility, making it a valuable reagent in various

During hydroboration, the empty p orbital on the boron atom in 9-M-9-BBN accepts the pi electrons from the alkene, forming a new C-B bond. The regioselectivity arises due to the steric bulk of the methoxy group, directing the boron atom towards the less hindered carbon in the alkene []. The stereoselectivity is determined by the chair-like transition state formed during the reaction [].

  • 9-M-9-BBN is air and moisture sensitive and can ignite upon contact with air or water [].
  • It is recommended to handle this compound under inert atmosphere and with appropriate personal protective equipment (PPE) [].

9-Methoxy-9-borabicyclo[3.3.1]nonane is primarily used as a hydroborating agent and plays a crucial role in several chemical transformations:

  • Hydroboration: It selectively adds across double bonds, converting alkenes into organoboranes, which can be subsequently oxidized to alcohols.
  • Cross-Coupling Reactions: This compound is utilized in palladium-catalyzed cross-coupling reactions, particularly in the coupling of terminal alkynes with boronic acids to form substituted alkenes .
  • Stereoconvergent Reactions: It participates in stereoconvergent Suzuki cross-coupling reactions, allowing for the formation of complex organic molecules from simpler precursors .

Several methods exist for synthesizing 9-Methoxy-9-borabicyclo[3.3.1]nonane:

  • Boration of Alkenes: The compound can be synthesized through the hydroboration of alkenes followed by methoxylation.
  • Alkylation Reactions: It can also be produced via alkylation reactions involving boron reagents and methanol under controlled conditions.
  • Modification of Existing Borabicyclo Compounds: The introduction of the methoxy group can be achieved by reacting 9-borabicyclo[3.3.1]nonane with methanol or other methoxy sources under acidic conditions .

The applications of 9-Methoxy-9-borabicyclo[3.3.1]nonane are diverse and include:

  • Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecular architectures.
  • Material Science: Used in the development of new materials through cross-coupling techniques.
  • Pharmaceutical Chemistry: Its derivatives are utilized in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry or functionalization .

Studies on the interactions of 9-Methoxy-9-borabicyclo[3.3.1]nonane focus on its reactivity with various substrates:

  • Reactivity with Alkenes: The compound readily reacts with alkenes to form organoboranes, which are versatile intermediates in organic synthesis.
  • Complex Formation: It can form complexes with transition metals during catalytic processes, influencing reaction pathways and selectivity .

Several compounds share structural similarities with 9-Methoxy-9-borabicyclo[3.3.1]nonane, including:

Compound NameStructure TypeUnique Features
9-Borabicyclo[3.3.1]nonaneBicyclic boron compoundCommonly used for hydroboration without methoxy group
9-Fluoro-9-borabicyclo[3.3.1]nonaneBicyclic boron compoundFluorine substitution alters reactivity
9-Aminoborabicyclo[3.3.1]nonaneBicyclic boron compoundContains an amino group; useful for amine synthesis

Uniqueness: The presence of the methoxy group in 9-Methoxy-9-borabicyclo[3.3.1]nonane enhances its solubility and reactivity compared to its analogs, making it particularly effective in cross-coupling reactions and selective hydroboration processes.

Other CAS

38050-71-4

Wikipedia

9-Methoxy-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2023-08-15

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